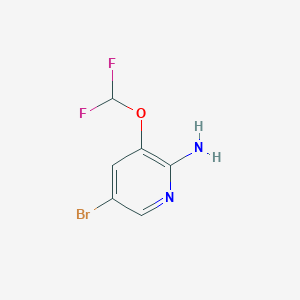
5-Bromo-3-(difluoromethoxy)pyridin-2-amine
Descripción general
Descripción
5-Bromo-3-(difluoromethoxy)pyridin-2-amine is a useful research compound. Its molecular formula is C6H5BrF2N2O and its molecular weight is 239.02 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
5-Bromo-3-(difluoromethoxy)pyridin-2-amine is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
This compound is characterized by the following structural features:
- Pyridine Ring: A six-membered aromatic ring containing one nitrogen atom.
- Bromo Group: A bromine atom attached to the pyridine ring, which can influence biological activity.
- Difluoromethoxy Group: A methoxy group where two hydrogen atoms are replaced by fluorine atoms, enhancing lipophilicity and potentially increasing binding affinity to biological targets.
Anticancer Properties
Research indicates that compounds with similar structures exhibit significant anticancer properties. For instance, studies have shown that fluorinated pyridine derivatives can inhibit the growth of various cancer cell lines. The presence of difluoromethoxy groups enhances potency against specific targets, such as histone deacetylases (HDACs) and protein kinases.
Table 1: Biological Activity Overview
| Activity Type | Target | IC50 (µM) | Reference |
|---|---|---|---|
| Anticancer | HDAC1 | 0.8 | |
| Anticancer | SMYD2 | 1.7 | |
| Antimicrobial | Various Bacteria | 3.0 | |
| Anti-inflammatory | COX Enzymes | 2.5 |
The mechanism of action for this compound involves:
- Enzyme Inhibition: The compound interacts with enzymes involved in critical pathways such as cell proliferation and apoptosis.
- Receptor Modulation: It may modulate receptors that are crucial for signal transduction in cancer and inflammatory processes.
- Gene Expression Regulation: The compound can influence gene expression related to inflammation and cancer progression.
Structure-Activity Relationship (SAR)
The SAR studies highlight how modifications to the compound's structure affect its biological activity:
- Fluorination Effects: The introduction of fluorine atoms generally increases lipophilicity, enhancing the compound's ability to penetrate cellular membranes.
- Bromine Substitution: The presence of bromine can enhance binding affinity to target proteins due to its size and electronegativity.
Table 2: SAR Insights
| Modification | Effect on Activity |
|---|---|
| Addition of Fluorine | Increased potency |
| Bromine Substitution | Enhanced binding affinity |
| Methoxy Group | Improved solubility |
Case Studies
Several studies have investigated the biological activity of related compounds:
- Study on SMYD2 Inhibitors:
- Antimicrobial Activity:
- Inflammation Models:
Propiedades
IUPAC Name |
5-bromo-3-(difluoromethoxy)pyridin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BrF2N2O/c7-3-1-4(12-6(8)9)5(10)11-2-3/h1-2,6H,(H2,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSCDCUDCOXNYJD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1OC(F)F)N)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BrF2N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00915347 | |
| Record name | 5-Bromo-3-(difluoromethoxy)pyridin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00915347 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
947249-13-0 | |
| Record name | 5-Bromo-3-(difluoromethoxy)pyridin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00915347 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













